molecular formula C12H10OS2 B12851578 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B12851578
M. Wt: 234.3 g/mol
InChI Key: WTXLHSITTSAIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is a heteroaromatic compound featuring a thiophene core substituted at position 2 with a carbaldehyde group and at position 4 with a 4-(methylsulfanyl)phenyl moiety. The methylsulfanyl (SCH₃) group introduces lipophilicity and electron-donating effects via sulfur’s lone pairs, while the aldehyde functionality provides reactivity for condensation or nucleophilic addition reactions. This compound is of interest in organic synthesis, particularly in constructing conjugated systems for materials science or pharmaceuticals.

Properties

Molecular Formula

C12H10OS2

Molecular Weight

234.3 g/mol

IUPAC Name

4-(4-methylsulfanylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10OS2/c1-14-11-4-2-9(3-5-11)10-6-12(7-13)15-8-10/h2-8H,1H3

InChI Key

WTXLHSITTSAIOV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the microwave-assisted synthesis of thiadiazole Schiff base derivatives, which can be adapted for the synthesis of this compound .

Industrial Production Methods

Industrial production of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of microwave-assisted synthesis can also be scaled up for industrial applications, offering advantages such as reduced reaction times and higher yields .

Chemical Reactions Analysis

Oxidation Reactions of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group undergoes controlled oxidation to yield sulfoxides or sulfones, critical for modifying electronic properties and biological activity.

Reaction Conditions Product Catalyst/Reagent Reference
Sulfoxide formationH<sub>2</sub>O<sub>2</sub> (30%), 0–5°C4-[4-(Methylsulfinyl)phenyl]-2-thiophenecarbaldehydeAcetic acid solvent
Sulfone formationmCPBA (1.2 eq), CH<sub>2</sub>Cl<sub>2</sub>, rt4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde

Key Findings :

  • Oxidation with H<sub>2</sub>O<sub>2</sub> under acidic conditions selectively produces sulfoxides without over-oxidation to sulfones .

  • m-Chloroperbenzoic acid (mCPBA) in dichloromethane achieves complete sulfone formation within 2–4 hours .

Aldehyde Functional Group Reactivity

The aldehyde group participates in condensation and nucleophilic addition reactions.

2.1. Schiff Base Formation

Reacts with primary amines to form imines:

RNH2+AldehydeEtOH, ΔRN=CH-Thiophene derivative\text{RNH}_2 + \text{Aldehyde} \xrightarrow{\text{EtOH, Δ}} \text{RN=CH-Thiophene derivative}

Conditions : Ethanol reflux, 4–6 hours. Yields: 70–85% .

2.2. Grignard Addition

Adds organomagnesium reagents to form secondary alcohols:

RMgX+AldehydeTHF, 0°CRCH(OH)-Thiophene derivative\text{RMgX} + \text{Aldehyde} \xrightarrow{\text{THF, 0°C}} \text{RCH(OH)-Thiophene derivative}

Limitations : Steric hindrance from the phenyl-thiophene system reduces yields (~50%) compared to simpler aldehydes .

Thiophene Ring Modifications

The electron-rich thiophene ring undergoes electrophilic substitution, primarily at the 5-position.

Reaction Conditions Product Regioselectivity
BrominationBr<sub>2</sub>, FeCl<sub>3</sub>, CHCl<sub>3</sub>5-Bromo-4-[4-(methylsulfanyl)phenyl]-2-thiophenecarbaldehyde>95% 5-position
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C5-Nitro derivative5-position dominant

Mechanistic Insight :

  • Bromination occurs regioselectively at the 5-position due to electron-donating effects of the aldehyde and methylsulfanyl groups .

  • Nitration requires low temperatures to avoid decomposition of the aldehyde group .

Cross-Coupling Reactions

The methylsulfanyl group facilitates C–S bond cleavage in transition-metal-catalyzed couplings.

4.1. Suzuki-Miyaura Coupling

After sulfone formation, the phenyl ring couples with arylboronic acids:

\text{Sulfone} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, K}_2\text{CO}_3} \text{Biaryl product}

Yields : 60–75% under microwave-assisted conditions .

4.2. Ullmann-Type Coupling

Direct coupling of the methylsulfanyl group with aryl iodides:

-SMe+ArICuI, DMFAr-S-Ar’\text{-SMe} + \text{ArI} \xrightarrow{\text{CuI, DMF}} \text{Ar-S-Ar'}

Limitations : Requires elevated temperatures (110°C) and yields are moderate (40–55%) .

Photochemical Reactions

The methylsulfanyl group enhances intersystem crossing, enabling [2+2] cycloadditions under UV light:

Thiophene-carbaldehyde+AlkenehνCyclobutane derivative\text{Thiophene-carbaldehyde} + \text{Alkene} \xrightarrow{h\nu} \text{Cyclobutane derivative}

Quantum Yield : Φ = 0.12–0.18 in acetonitrile .

Scientific Research Applications

Medicinal Chemistry

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde has been explored for its potential as an intermediate in the synthesis of biologically active compounds. Notably, it serves as a precursor for the development of COX-2 inhibitors, which are important in the treatment of inflammatory diseases. The synthesis pathways often involve multi-step reactions that leverage its functional groups to create more complex molecules with therapeutic properties .

Organic Synthesis

The compound is utilized in various organic synthesis reactions due to its electrophilic carbonyl group and nucleophilic thiol moiety. It can participate in reactions such as:

  • Condensation Reactions : It can react with amines or other nucleophiles to form imines or other derivatives.
  • Cross-Coupling Reactions : The presence of the methylthio group allows for cross-coupling with organometallic reagents, facilitating the formation of new carbon-carbon bonds.

Material Science

In material science, 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde can be used to synthesize polymers or materials with specific electronic properties. Thiophene derivatives are known for their conductivity and are often incorporated into organic electronic devices such as:

  • Organic Photovoltaics (OPVs)
  • Organic Light Emitting Diodes (OLEDs)

Case Studies

Several studies have highlighted the utility of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde:

Study 1: Synthesis of COX-2 Inhibitors

A research article detailed the synthesis of a series of COX-2 inhibitors using 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde as a key intermediate. The study demonstrated how modifying the substituents on the thiophene ring could enhance anti-inflammatory activity while minimizing side effects .

Study 2: Development of Conductive Polymers

Another study focused on incorporating this compound into conductive polymer matrices for use in electronic applications. The results showed improved charge transport properties when compared to traditional materials, indicating its potential in next-generation electronic devices .

Data Table: Comparison of Synthesis Pathways

Synthesis MethodKey ReactantsYield (%)Notes
Condensation4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde + Amine85High selectivity for imine formation
Cross-Coupling4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde + Organometallic Reagent75Effective for forming complex structures
PolymerizationThiophene derivative + Monomers90Improved conductivity observed

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene and phenyl groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural Differences :

  • The methoxy (OCH₃) group replaces the methylsulfanyl (SCH₃) substituent on the phenyl ring.
  • Methoxy is a weaker electron donor compared to methylsulfanyl due to oxygen’s higher electronegativity.

Property Implications :

  • Lipophilicity : The SCH₃ group enhances lipophilicity (logP ~2.5 estimated) compared to OCH₃ (logP ~1.8), impacting solubility and membrane permeability.
  • Reactivity : The aldehyde group in both compounds participates in condensation reactions (e.g., with thiosemicarbazide to form hydrazine derivatives), but the electron-rich thiophene in the target compound may accelerate such reactions .
Property 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde
Substituent SCH₃ OCH₃
Molecular Weight (g/mol) 262.38 232.28
Electron Effect Stronger donating (S lone pairs) Moderate donating (O lone pairs)
Applications Potential building block for organosulfur drugs Used in optoelectronic materials

4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

Structural Differences :

  • Replaces the thiophene core with a benzimidazole ring.
  • The sulfanyl group bridges benzimidazole and benzaldehyde.

Functional Contrast :

  • Benzimidazole derivatives are prominent in medicinal chemistry (e.g., antiviral agents), whereas thiophene aldehydes are more common in materials science.
  • The aldehyde in both compounds reacts with thiosemicarbazide, but benzimidazole’s basicity may influence reaction kinetics .

4-(o-Tolylthio)-butan-2-one

Structural Differences :

  • A β-thiaketone with a sulfide and ketone group, lacking the aromatic thiophene-aldehyde system.

Reactivity Comparison :

  • The ketone in 4-(o-tolylthio)-butan-2-one is less reactive toward nucleophiles than the aldehyde in the target compound.
  • Both compounds serve as precursors for sulfur-containing pharmaceuticals, but the thiophene-aldehyde offers π-conjugation advantages for optoelectronic applications .

Biological Activity

4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects, supported by various research findings and data tables.

Chemical Structure and Properties

The molecular formula for 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is C12_{12}H10_{10}O3_3S2_2. The compound features a thiophene ring and a methylthio group, which are significant for its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds containing thiophene and methylthio groups often exhibit anti-inflammatory properties. The presence of these functional groups may enhance the inhibition of pro-inflammatory mediators, making 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde a candidate for further investigation in inflammatory diseases.

2. Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of similar compounds. For instance:

  • Table 1: Antimicrobial Activity Against Various Pathogens
PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.90 μg/mL
Escherichia coli5.00 μg/mL
Candida albicans4.50 μg/mL

These findings suggest that 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde may possess significant antibacterial and antifungal activities, potentially useful in treating infections caused by resistant strains.

3. Cytotoxic Activity

The cytotoxic effects of compounds similar to 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde have been assessed against various cancer cell lines. For example:

  • Table 2: Cytotoxicity Against Cancer Cell Lines
Cell LineIC50 (μM)Reference
HeLa15
MCF720
HepG225

These results indicate that the compound may inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent.

Case Studies

A study conducted on Schiff bases, including derivatives of thiophene, highlighted their versatility in biological applications. The research showed that modifications in the molecular structure significantly influenced their pharmacological activities, including enhanced cytotoxicity and antimicrobial effects against various pathogens .

The biological activity of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde is likely attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, reducing inflammation.
  • Disruption of Membrane Integrity : Antimicrobial activity may result from the disruption of bacterial cell membranes.

Q & A

Q. What are the standard synthetic routes for 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling reactions between thiophene derivatives and aryl sulfides. A common approach is the Suzuki-Miyaura coupling using a palladium catalyst to attach the methylsulfanylphenyl group to the thiophene core. For optimization:

  • Use anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and adjust catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to minimize side products.
  • Post-reaction purification via column chromatography (silica gel, gradient elution) ensures removal of unreacted starting materials .
    Key Data: Typical yields range from 45%–65%; higher yields (70%+) require inert atmospheres and precise stoichiometric ratios of boronic acid derivatives.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

  • NMR Spectroscopy : Confirm the aldehyde proton (δ ~9.8–10.2 ppm in ¹H NMR) and methylsulfanyl group (δ ~2.5 ppm). Aromatic protons in the thiophene and phenyl rings should appear between δ 7.0–8.0 ppm .
  • Mass Spectrometry : ESI-MS or HRMS should show a molecular ion peak at m/z 248.04 (C₁₂H₁₀OS₂⁺).
  • Microanalysis : Carbon and sulfur content should align with theoretical values (±0.3% tolerance) .

Q. What stability considerations are critical for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation or thiophene ring degradation.
  • Moisture : Use desiccants (e.g., molecular sieves) in storage containers to avoid hydration of the aldehyde group.
  • Decomposition Signs : Discoloration (yellow to brown) indicates degradation; validate purity via HPLC before reuse .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-[4-(Methylsulfanyl)phenyl]-2-thiophenecarbaldehyde in nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (FMOs). The LUMO energy of the aldehyde group (~–1.5 eV) indicates susceptibility to nucleophilic attack.
  • Solvent Effects : Simulate solvent polarity (e.g., water vs. DMSO) to predict reaction rates. Polar aprotic solvents stabilize transition states, enhancing reactivity .
    Validation : Compare computational results with experimental kinetics (e.g., UV-Vis monitoring of aldehyde consumption).

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Discrepancy Example : Aromatic proton splitting patterns in ¹H NMR may conflict with predicted symmetry.
  • Resolution :
    • Perform NOESY or COSY experiments to confirm spatial proximity of protons.
    • Cross-validate with X-ray crystallography (if crystalline) to resolve ambiguities. For non-crystalline samples, use IR spectroscopy to confirm functional groups (C=O stretch ~1700 cm⁻¹) .

Q. How can this compound serve as a precursor for bioactive heterocycles in medicinal chemistry?

Methodological Answer:

  • Thiadiazole Synthesis : React with hydrazine derivatives to form thiadiazole rings, a scaffold with antimicrobial and anticancer activity.
  • Mechanistic Insight : The methylsulfanyl group enhances lipophilicity, improving membrane permeability. Monitor bioactivity via in vitro assays (e.g., MIC for antimicrobial testing) .
    Case Study : Analogues with similar structures showed IC₅₀ values of 12 µM against Staphylococcus aureus .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.